Higher Boiling Point Differentiates Triethylbromogermane from Chloride Analog for High-Temperature CVD Processes
In chemical vapor deposition (CVD) and atomic layer deposition (ALD), precursor volatility dictates the temperature window for effective transport and decomposition. Triethylbromogermane (TEBG) exhibits a significantly higher boiling point (190.9°C) compared to its chloride analog, Triethylchlorogermane (TECG, 173°C) [1]. This 17.9°C difference indicates lower volatility for TEBG, making it a more suitable precursor for processes requiring a wider thermal budget before decomposition, such as the growth of germanium-containing films at elevated substrate temperatures (e.g., >300°C) [2].
| Evidence Dimension | Boiling Point (Volatility Indicator) |
|---|---|
| Target Compound Data | 190.9 °C |
| Comparator Or Baseline | Triethylchlorogermane (CAS 994-28-5) at 173 °C |
| Quantified Difference | +17.9 °C (Higher, less volatile) |
| Conditions | Atmospheric pressure; reported values from authoritative databases. |
Why This Matters
This property enables process engineers to select TEBG when a less volatile germanium source is required to prevent premature vaporization and ensure uniform film deposition at high temperatures.
- [1] ChemWhat. CHLORURE DE TRIÉTHYLGERMANIUM CAS#: 994-28-5 (Boiling Point: 173 °C). View Source
- [2] EP1464725A2. Germanium compounds suitable for use in vapor deposition processes (discloses halogermanium compounds for CVD). View Source
